ethyl (2Z)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate
Description
Ethyl (2Z)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate is a synthetic organic compound with the molecular formula C11H13ClN2O2
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)10(13)15-14-9-6-4-5-8(12)7(9)2/h4-6,14H,3H2,1-2H3/b15-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPSMTFVUBHIMA-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C(=CC=C1)Cl)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C(=CC=C1)Cl)C)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 3-chloro-2-methylphenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The chloro group in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazines or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Ethyl (2Z)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl (2Z)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate can be compared with other similar compounds, such as:
Ethyl (2Z)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate: Similar structure but with a different substitution pattern on the phenyl ring.
Ethyl (2Z)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate: Similar structure but with a different substitution pattern on the phenyl ring.
Ethyl (2Z)-2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate: Similar structure but with a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Biological Activity
Ethyl (2Z)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate, with the molecular formula and a molecular weight of approximately 275.13 g/mol, is a compound that belongs to the class of hydrazones. Its unique structural properties make it a candidate for various biological and chemical applications.
Chemical Structure
The compound features a chloroacetate moiety and a hydrazone functional group, which contribute to its reactivity and potential biological activity. The presence of chlorine and hydrazone functionalities suggests that it could interact with biological systems in significant ways.
Preparation Methods
The synthesis typically involves the reaction of ethyl chloroacetate with 3-chloro-4-methylphenylhydrazine in the presence of a base such as sodium hydroxide. The reaction conditions are crucial for forming the desired hydrazone linkage, often requiring heating to promote condensation.
Preliminary studies indicate that compounds containing hydrazone functionalities can exhibit various biological activities. This compound may interact with specific molecular targets, leading to inhibition or modulation of enzyme activity. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, altering their structure and function.
Potential Applications
-
Pharmaceutical Research : Investigated for its potential therapeutic properties, including:
- Anticancer Activity : Compounds with similar structures have shown promise in cancer research.
- Anti-inflammatory Effects : The compound may influence pathways associated with inflammation.
- Enzyme Inhibition Studies : Used in research to study enzyme-ligand interactions, potentially leading to the development of new inhibitors.
- Chemical Synthesis : Serves as a building block for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetate | 1241693-02-6 | Methoxy substitution | Anticancer, anti-inflammatory |
| Ethyl 2-chloro-2-(3-methylphenyl)hydrazonoacetate | 148367-95-7 | Methyl substitution | Enzyme inhibition studies |
| Ethyl (Z)-2-chloro-2-(4-methoxyphenyl)hydrazonoacetate | 12218955 | Methoxy group | Diverse biological assays |
Q & A
Q. What is the standard synthetic route for ethyl (2Z)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate, and how can reaction conditions be optimized for higher yield?
The compound is synthesized via diazo coupling: a chilled solution of 3-chloropentane-2,4-dione (or ethyl 2-chloro-3-oxobutanoate) in ethanol reacts with a pre-formed benzenediazonium chloride solution. Sodium acetate trihydrate is added as a base, and the reaction is maintained at 273 K to minimize side reactions. Post-reaction, the product is recrystallized from ethanol, yielding ~80% purity. Key optimizations include slow addition of the diazonium salt (over 20 minutes) and strict temperature control to prevent decomposition .
Q. How is the Z-configuration of the hydrazinylidene moiety confirmed experimentally?
The Z-configuration is determined via X-ray crystallography. The planar Caryl–NH–N=C unit exhibits a torsion angle of 0.8° between the aryl and hydrazinylidene groups, confirming the syn-periplanar arrangement. Hydrogen bonding between the amino group and carbonyl oxygen further stabilizes this configuration, as observed in helical chain formation along the crystal lattice .
Q. What types of heterocyclic reactions does this compound participate in, and what are the typical reagents used?
The compound undergoes heteroannulation reactions to form spiroheterocycles (e.g., thiazolidinones, pyrazoles). For example, refluxing with dimethyl but-2-ynedioate in ethanol yields thiazolidinone derivatives. Reagents like acetic acid or sodium acetate are used to catalyze cyclization, while polar aprotic solvents (e.g., DMF) enhance reaction rates .
Advanced Research Questions
Q. How does the hydrogen-bonding network in the crystal lattice influence the compound’s reactivity and solid-state stability?
The amino group forms an N–H···O hydrogen bond (2.89 Å) with the carbonyl oxygen of a neighboring molecule, creating helical chains along the b-axis. This network stabilizes the Z-configuration and reduces susceptibility to hydrolysis. Disruption of this lattice (e.g., via solvent polarity changes) increases isomerization risk, impacting reaction outcomes .
Q. How do substituents on the phenyl ring (e.g., methoxy vs. methyl) alter reaction pathways in heterocyclic synthesis?
Electron-donating groups (e.g., methoxy) increase electron density at the hydrazinylidene nitrogen, favoring nucleophilic attack at the α-carbon. For example, 4-methoxy derivatives show faster cyclization with DMAD (dimethyl acetylenedicarboxylate) compared to methyl-substituted analogs. Steric effects from 2-methyl groups, however, may hinder access to the reactive site .
Q. What analytical methods are critical for resolving isomerization during synthesis, and how can dynamic processes be quantified?
Isomerization between Z/E forms is monitored via:
- VT-NMR : Variable-temperature NMR reveals exchange peaks between isomers, with activation energy calculated using the Eyring equation.
- SCXRD : Single-crystal X-ray diffraction confirms dominant configurations in solid-state intermediates.
- DFT calculations : Gibbs free energy differences between isomers predict equilibrium ratios under specific conditions (e.g., solvent dielectric constant) .
Methodological Notes
- Synthetic Optimization : Use ice baths to maintain ≤273 K during diazonium salt addition to prevent thermal decomposition .
- Crystallization : Ethanol recrystallization at 4°C enhances crystal purity; slow cooling minimizes defects .
- Isomer Tracking : Employ HPLC with a chiral column (e.g., Chiralpak IA) to separate Z/E forms during kinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
